molecular formula C18H19N3O2 B2853710 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea CAS No. 923095-39-0

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea

Cat. No. B2853710
CAS RN: 923095-39-0
M. Wt: 309.369
InChI Key: SSANEVVKIPMUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea, also known as ESI-09, is a small molecule inhibitor that targets the Rho GTPase family of proteins. These proteins play a crucial role in regulating cell migration, proliferation, and cytoskeletal organization. ESI-09 has been shown to inhibit RhoA, Rac1, and Cdc42, making it a promising tool for studying the roles of these proteins in various cellular processes.

Mechanism of Action

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea works by binding to the switch regions of Rho GTPases, preventing them from interacting with downstream effectors. This results in the inhibition of downstream signaling pathways that are involved in regulating cellular processes such as cell migration and proliferation.
Biochemical and Physiological Effects:
1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular context. For example, it has been shown to inhibit cancer cell migration and invasion, as well as reduce the proliferation of cancer cells. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea has also been shown to inhibit angiogenesis and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea is its specificity for Rho GTPases, which allows for the selective inhibition of these proteins without affecting other signaling pathways. However, one limitation is that 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea may not be effective in all cellular contexts, as the roles of Rho GTPases can vary depending on the cell type and the specific signaling pathways involved.

Future Directions

There are several potential future directions for research involving 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea. One area of interest is the development of more potent and selective inhibitors of Rho GTPases, which could lead to the development of new therapies for cancer and other diseases. Additionally, further studies are needed to better understand the roles of Rho GTPases in various cellular processes, and how their dysregulation contributes to disease.

Synthesis Methods

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea involves several steps, starting with the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1H-indole-3-carboxylic acid to form an activated ester. This ester is then reacted with 4-methoxyaniline to form the corresponding amide. Finally, the urea moiety is introduced using N,N'-diisopropylcarbodiimide (DIC) and N,N-dimethylformamide (DMF) to yield 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea.

Scientific Research Applications

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea has been used in a variety of scientific studies to investigate the roles of Rho GTPases in various cellular processes. For example, it has been shown to inhibit cancer cell migration and invasion by targeting RhoA and Rac1. 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea has also been used to study the role of RhoA in regulating actin dynamics during cell division.

properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-21-12-16(15-6-4-5-7-17(15)21)20-18(22)19-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSANEVVKIPMUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea

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